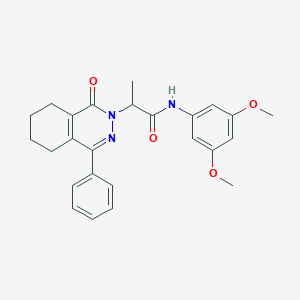
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as DPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is not fully understood, but it is believed to act on multiple pathways within cells. One proposed mechanism is that this compound inhibits the activity of enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of proteins involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in scientific research. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, this compound has been shown to protect against oxidative stress and improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its potential therapeutic properties in cancer and neurodegenerative diseases. Additionally, this compound has been shown to be relatively non-toxic in animal models, which may make it a safer alternative to other chemotherapeutic agents. One limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
Future research on N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide could explore its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the mechanisms of action of this compound and identify potential targets for therapeutic intervention. Furthermore, research could focus on developing more efficient and cost-effective synthesis methods for this compound to make it more widely available for scientific research.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves the reaction of 3,5-dimethoxyphenylacetic acid with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 4-phenyl-5,6,7,8-tetrahydrophthalic anhydride in the presence of triethylamine to yield this compound.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as a treatment for cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative stress and improve cognitive function.
properties
Molecular Formula |
C25H27N3O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-16(24(29)26-18-13-19(31-2)15-20(14-18)32-3)28-25(30)22-12-8-7-11-21(22)23(27-28)17-9-5-4-6-10-17/h4-6,9-10,13-16H,7-8,11-12H2,1-3H3,(H,26,29) |
InChI Key |
NLXFJIOJTUAYQA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)
![2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270959.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
![N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270963.png)
![N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270964.png)